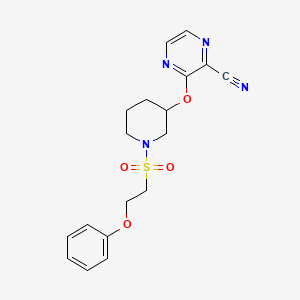

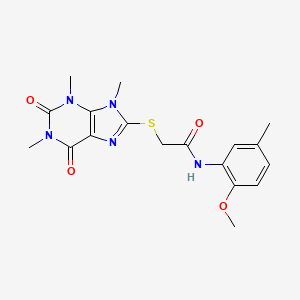

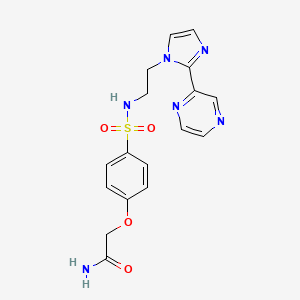

N-(furan-2-ylmethyl)-6-hydroxypyrimidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(furan-2-ylmethyl)-6-hydroxypyrimidine-4-carboxamide” is a chemical compound that belongs to the class of furanic oxygenates . Furanic oxygenates are a well-known class of lignocellulosic biomass-derived platform molecules . They are versatile building blocks that can be transformed into valuable amine compounds via reductive amination or hydrogen-borrowing amination mechanisms .

Applications De Recherche Scientifique

DNA Binding and Antitrypanosomal Drug Research

N-(furan-2-ylmethyl)-6-hydroxypyrimidine-4-carboxamide has close structural similarity to antitrypanosomal drugs like berenil. Research has been conducted on analogous compounds, such as furamidine, which is a dicationic minor groove binding drug effective against Pneumocystis carinii. The crystal structure of furamidine complexed with DNA shows enhanced binding efficiency due to direct hydrogen bond interactions and improved interaction energy between the ligand and DNA, relevant for antitrypanosomal drug development (Laughton et al., 1995).

Amplification of Phleomycin Against E. Coli

Studies on pyridinylpyrimidines with strongly basic side chains, which include furan-2-yl derivatives, have revealed their role as amplifiers of phleomycin against Escherichia coli. This research contributes to the understanding of how these compounds can enhance the effectiveness of existing antimicrobial agents (Brown & Cowden, 1982).

Synthesis and Electrophilic Substitution Reactions

Research involving furan-2-yl derivatives, like N-(quinolin-6-yl)furan-2-carboxamide, focuses on their synthesis and reactivity. These compounds have been used in electrophilic substitution reactions, highlighting their versatility in chemical synthesis and potential applications in developing new chemical entities (El’chaninov & Aleksandrov, 2017).

PET Imaging of Microglia

Compounds like [11C]CPPC, which contains furan-2-carboxamide, have been developed for PET imaging of microglia by targeting the macrophage colony-stimulating factor 1 receptor (CSF1R). This is crucial for understanding neuroinflammation in neuropsychiatric disorders and can be used in studying the immune environment of central nervous system malignancies (Horti et al., 2019).

Mécanisme D'action

Target of Action

N-(furan-2-ylmethyl)-6-hydroxypyrimidine-4-carboxamide is a compound that has been synthesized for its potential therapeutic properties Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics, suggesting that they may interact with multiple targets .

Mode of Action

It is suggested that the compound may chelate to metal ions in a mononegative bidentate fashion via the azomethine nitrogen and deprotonated enolized carbonyl oxygen

Biochemical Pathways

Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

One study suggests that a similar compound, n-(furan-2-ylmethyl)-n-methylprop-2-yn-1-amine (fmpa), was stable when incubated with human microsomes but was rapidly metabolized by rat microsomal cyps . This suggests that the bioavailability of this compound may be influenced by species-specific metabolic processes.

Result of Action

It is suggested that the compound and its metal complexes exhibited cytotoxic activity towards hepg-2 and hct-116 cell lines . This suggests that this compound may have potential anticancer properties.

Propriétés

IUPAC Name |

N-(furan-2-ylmethyl)-6-oxo-1H-pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c14-9-4-8(12-6-13-9)10(15)11-5-7-2-1-3-16-7/h1-4,6H,5H2,(H,11,15)(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQOQIMGLEWMBAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)C2=CC(=O)NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(furan-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2729130.png)

![3-{[(4-chlorobutanoyl)oxy]imino}-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2729134.png)

![N-[(1-Methyl-1H-imidazol-2-YL)methyl]cyclopropanamine dihydrochloride](/img/no-structure.png)

![3-(2-Methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methylchromen-4-one](/img/structure/B2729141.png)

![6-Chloro-2H-spiro[1-benzofuran-3,4'-piperidine]](/img/structure/B2729147.png)